

Application Notes and Protocols for MS143TE Mold Release Agent

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Compound of Interest

Compound Name: MS143
Cat. No.: B12406210

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Topic: Step-by-Step Guide for **MS143TE** Application and Curing Content Type: Detailed Application Notes and Protocols Audience: Industrial Manufacturing and Engineering Professionals

Disclaimer: The following information pertains to **MS143TE**, a PTFE-based mold release agent and dry lubricant. It is intended for industrial applications and is not suitable for research, scientific, or drug development purposes in a biological context.

MS143TE is a non-flammable, non-ozone-depleting formulation containing a suspension of low-molecular-weight polytetrafluoroethylene (PTFE) fluoropolymers.[1][2] It serves as an efficient and universal release agent for various materials in molding processes and as a dry lubricant for low-speed, light-load applications.[1][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **MS143TE**.

Property	Value
Primary Polymer	Fluoropolymer (PTFE)
Appearance	White Particle Suspension
Odor	Slight
Specific Gravity	1.31 g/mL @ 25°C
Boiling Point	125°F / 52°C
VOC Content	910 g/L
Ozone Depletion	0.00
Flash Point	None (TCC)

Standard Application Protocol

This protocol outlines the standard procedure for applying **MS143TE** as a mold release agent.

1. Surface Preparation:

- Thoroughly clean the mold surface to remove all previous mold release agents and contaminants.
- A combination of mechanical cleaning (e.g., bead media blasting, steel wool) followed by chemical cleaning is recommended for optimal adhesion.[3][4]

2. Product Preparation:

- Mix the **MS143TE** product thoroughly before and continuously during use, as the PTFE particles can settle.[3][4]

3. Application:

- Apply the product to a mold surface that is below 50°C.[4][5]
- If spraying, use equipment that produces a fine mist and ensure the product is applied "wet".
[3][4]

- Proper air pressure and spray distance are crucial for an even application.[4][5]
4. Drying (Curing):
- Allow the solvent to evaporate completely before molding any parts.[3][4] Incomplete drying will significantly reduce the product's performance.[4][5]
5. Reapplication:
- When the release of molded parts becomes difficult, reapply a single coat of **MS143TE** following the same procedure.[3][4]

Optional Fused Coating Protocol

For enhanced durability, an optional fusing procedure can be performed.

1. Application:

- Apply the **MS143TE** release agent as described in the standard protocol.

2. Heating:

- Heat the coated surface to a temperature between 581°F - 600°F (305°C - 315°C).[3][4]
- Use a thermocouple to measure the surface temperature directly and ensure it is within the specified range.[3][4]

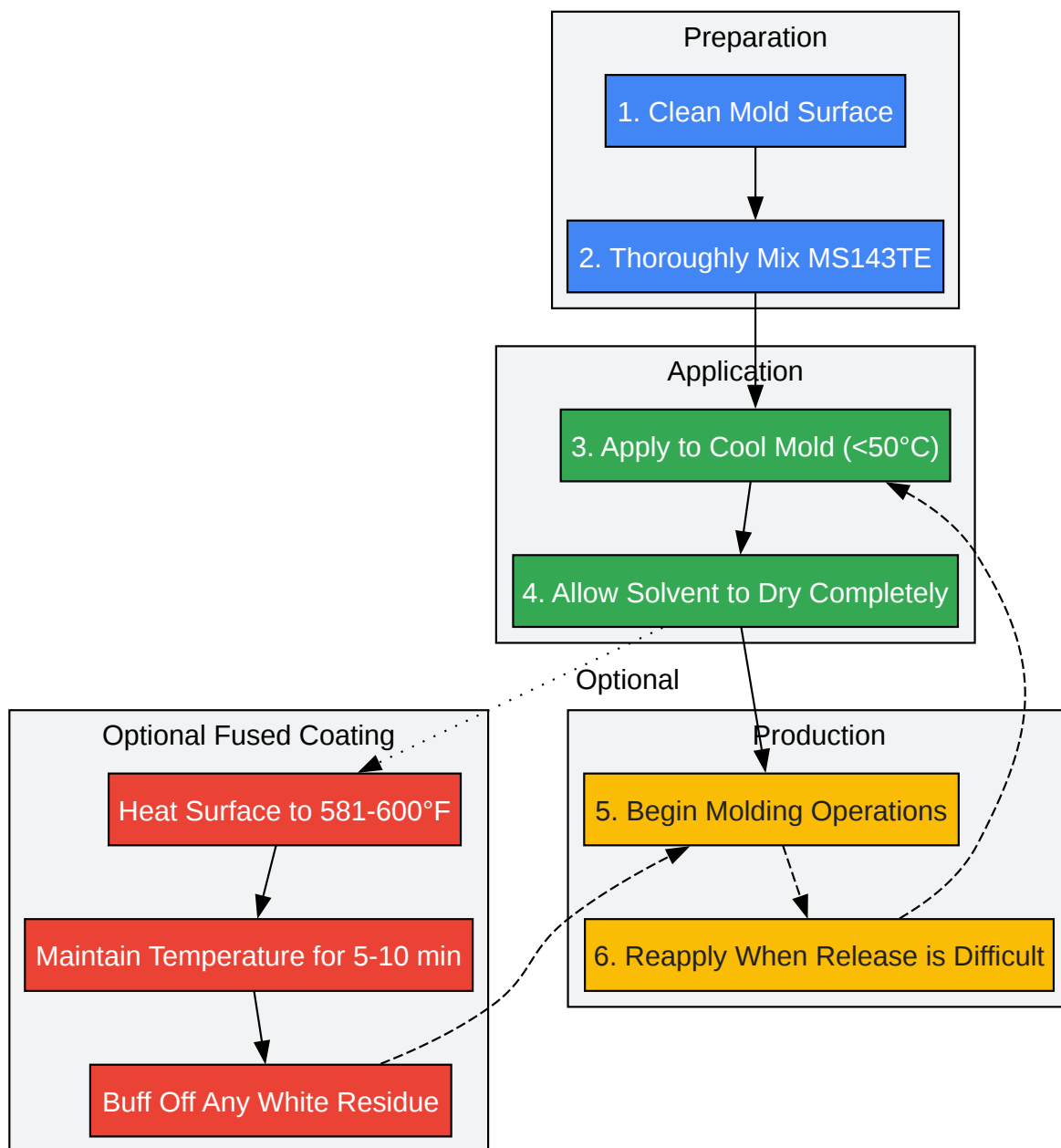
3. Fusing:

- As the coating heats, its appearance will change from opaque white to a darker, translucent film.[3][4]
- Maintain the surface temperature for 5 to 10 minutes to ensure proper fusing.[3][4]

4. Finishing:

- If a white residue remains on the surface after cooling, buff it off with a soft cloth.[3][4] A properly fused coating is extremely durable.[4]

Application Workflow Diagram



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MS143TE Application and Curing Workflow

Materials Released

MS143TE is effective for releasing a wide range of materials, including:

- Plastics
- Rubbers
- Resins
- Phenolics
- Acrylics
- Polycarbonates
- Urethanes
- Polystyrene
- Nylons
- Elastomers

Safety Precautions

- Ventilation: Use with sufficient ventilation, especially in enclosed areas.[6]
- Personal Protective Equipment (PPE):
 - Eyes: Use chemical goggles or safety glasses with side shields to avoid eye contact.[6]
 - Skin: Wear impervious gloves for prolonged or repeated contact.[6]
 - Respiratory: If ventilation is inadequate, use a NIOSH-approved respirator.[6]
- Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

- Storage: Store in a cool, dry, well-ventilated area. Do not store at temperatures exceeding 115°F/46°C, as containers may rupture.[7]
- Decomposition: High temperatures (e.g., from open flames) can decompose the product, forming toxic fumes such as hydrogen fluoride and carbon monoxide.[6]

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